![molecular formula C5H16Cl2N2 B13609549 [(3R)-3-aminobutyl](methyl)aminedihydrochloride](/img/structure/B13609549.png)
[(3R)-3-aminobutyl](methyl)aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-aminobutylaminedihydrochloride is an organic compound with the molecular formula C5H14N2. It is a derivative of butylamine and is often used in various chemical and pharmaceutical applications due to its unique properties .
Vorbereitungsmethoden
The synthesis of (3R)-3-aminobutylaminedihydrochloride typically involves the reaction of butylamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
(3R)-3-aminobutylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3R)-3-aminobutylaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products
Wirkmechanismus
The mechanism of action of (3R)-3-aminobutylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action may include signal transduction, metabolic processes, and cellular responses .
Vergleich Mit ähnlichen Verbindungen
(3R)-3-aminobutylaminedihydrochloride can be compared with other similar compounds, such as:
Butylamine: A simpler amine with similar reactivity but different applications.
Methylamine: Another simple amine used in various chemical processes.
N-alkylated amines: Compounds with similar structures but different alkyl groups, leading to variations in reactivity and applications.
The uniqueness of (3R)-3-aminobutylaminedihydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H16Cl2N2 |
---|---|
Molekulargewicht |
175.10 g/mol |
IUPAC-Name |
(3R)-1-N-methylbutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(6)3-4-7-2;;/h5,7H,3-4,6H2,1-2H3;2*1H/t5-;;/m1../s1 |
InChI-Schlüssel |
VGVGUVBBPCFYTH-ZJIMSODOSA-N |
Isomerische SMILES |
C[C@H](CCNC)N.Cl.Cl |
Kanonische SMILES |
CC(CCNC)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.